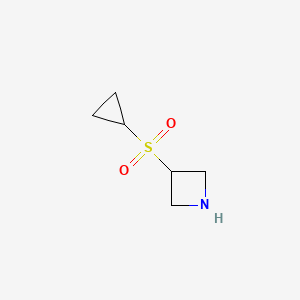
3-(Cyclopropylsulfonyl)azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Cyclopropylsulfonyl)azetidine is a nitrogen-containing heterocyclic compound characterized by a four-membered ring structure. Azetidines, including this compound, are known for their significant ring strain, which imparts unique reactivity and stability properties . This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropylsulfonyl)azetidine can be achieved through several methods. One common approach involves the reaction of cyclopropylsulfonyl chloride with azetidine under basic conditions. This method typically requires the use of a base such as triethylamine and an inert solvent like dichloromethane . Another method involves the cyclization of suitable precursors under microwave irradiation, which can enhance reaction rates and yields .
Industrial Production Methods
Industrial production of this compound often employs continuous flow chemistry techniques to ensure consistent quality and scalability. These methods leverage automated systems to control reaction parameters precisely, leading to higher yields and reduced production costs .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Cyclopropylsulfonyl)azetidine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions are common, where nucleophiles like amines or thiols replace the sulfonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines . Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted azetidines, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3-(Cyclopropylsulfonyl)azetidine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-(Cyclopropylsulfonyl)azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique ring strain and electronic properties enable it to bind effectively to these targets, modulating their activity . This modulation can result in various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 3-(Cyclopropylsulfonyl)azetidine include other azetidines and aziridines, which also feature strained nitrogen-containing ring structures . Examples include:
Azetidine-2-carboxylic acid: Known for its role in peptide synthesis and as a proline analogue.
Aziridine: A three-membered ring analogue with higher ring strain and reactivity.
Uniqueness
This compound is unique due to its cyclopropylsulfonyl group, which imparts distinct electronic and steric properties. These properties enhance its reactivity and make it a valuable intermediate in organic synthesis and drug design .
Eigenschaften
Molekularformel |
C6H11NO2S |
|---|---|
Molekulargewicht |
161.22 g/mol |
IUPAC-Name |
3-cyclopropylsulfonylazetidine |
InChI |
InChI=1S/C6H11NO2S/c8-10(9,5-1-2-5)6-3-7-4-6/h5-7H,1-4H2 |
InChI-Schlüssel |
MKHVRSKFDJQJCZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1S(=O)(=O)C2CNC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-[1-(2-bromophenyl)ethenyl]pent-4-enoate](/img/structure/B13474129.png)
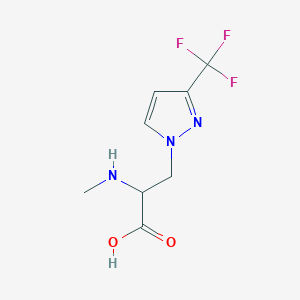
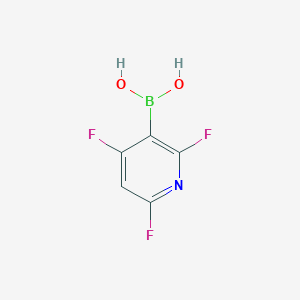
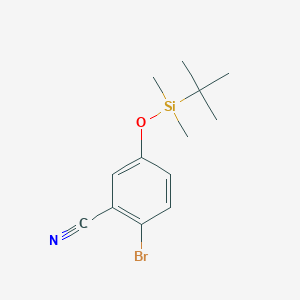
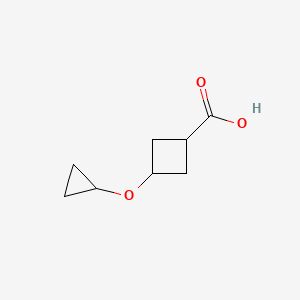
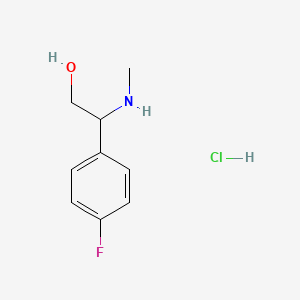
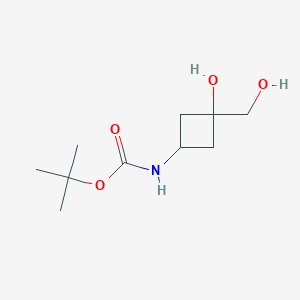
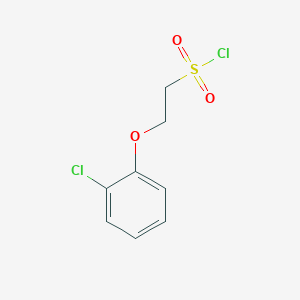
![[3-(Oxan-4-yl)1,2-oxazol-5-yl]methanamine](/img/structure/B13474156.png)
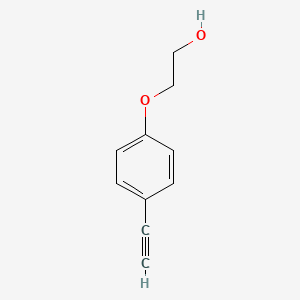
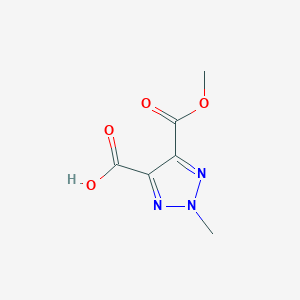
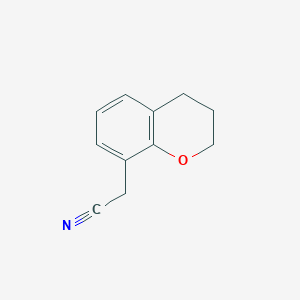
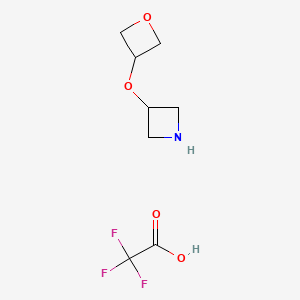
![2-{Spiro[5.5]undecan-3-yl}ethan-1-amine hydrochloride](/img/structure/B13474189.png)
